[(2-Methoxy-5-methylphenyl)sulfonyl]indoline
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Overview
Description
[(2-Methoxy-5-methylphenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a sulfonyl group attached to an indoline ring, which is a saturated form of indole. This structural motif is significant in various pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-5-methylphenyl)sulfonyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and indoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of indoline in an appropriate solvent like dichloromethane or chloroform, under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-5-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl indoline derivatives.
Scientific Research Applications
[(2-Methoxy-5-methylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxy-5-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The indoline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)sulfonyl]indoline
- 1-[(2-Methylphenyl)sulfonyl]indoline
- 1-[(2-Methoxy-5-chlorophenyl)sulfonyl]indoline
Uniqueness
[(2-Methoxy-5-methylphenyl)sulfonyl]indoline is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The specific arrangement of these groups can also affect the compound’s biological activity, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C16H17NO3S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-8-15(20-2)16(11-12)21(18,19)17-10-9-13-5-3-4-6-14(13)17/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
GJWHRCYCKHVBJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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